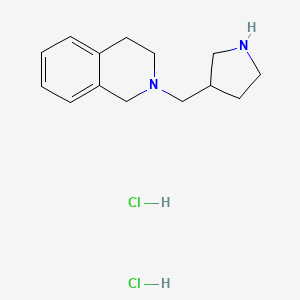
2-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Übersicht
Beschreibung
The compound is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, a base-mediated diastereoselective [4 + 1] cycloaddition has been developed to afford 3,2′-pyrrolidinyl spirooxindoles .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary widely. For instance, 4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride has a molecular weight of 243.18 .Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry
- Synthesis Improvements : The compound serves as an important intermediate for organic synthesis. Improvements in its synthesis were achieved by using a mixture of P2O5/ POCl3 as the dehydrating agent, indicating its relevance in chemical synthesis processes (Ta, 2013).
- Ugi Reaction and C-H Functionalization : It undergoes redox-neutral α-amidation with concurrent N-alkylation, promoted by acetic acid. This reaction represents a new variant of the Ugi reaction, demonstrating its utility in developing novel chemical reactions (Zhu & Seidel, 2016).
- Lewis Acid Catalyzed Reactions : It's used in reactions involving Lewis acids, highlighting its role in facilitating diverse chemical transformations (Lu & Shi, 2007).
- Pyrrolidine Substituent Removal : Studies on dehydrogenation of isoquinoline derivatives including this compound provide insights into the behavior of pyrrolidinyl groups in chemical reactions (Mahboobi et al., 1994).
Biological and Medicinal Research
- Neurological Research : It was identified in parkinsonian and normal human brains. Its presence, especially in increased amounts in Parkinson's disease, suggests its potential role as an endogenous neurotoxin (Niwa et al., 1987).
- Antiglioma Activity : Some derivatives of this compound have shown selective blocking of the growth of C6 glioma cells, indicating its potential in cancer research (Mohler et al., 2006).
- Solid Phase Synthesis : Its solid-phase synthesis highlights its applicability in developing pharmaceutical compounds (Hutchins & Chapman, 1996).
- Antifertility Agents : It has been explored as a nonsteroidal compound with potential antifertility effects in human females (Paul et al., 1972).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-4-14-11-16(8-6-13(14)3-1)10-12-5-7-15-9-12;;/h1-4,12,15H,5-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMUGKJUYMSUNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN2CCC3=CC=CC=C3C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



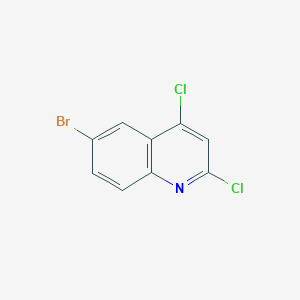

![N-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]benzamide](/img/structure/B1394921.png)
![3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one](/img/structure/B1394922.png)
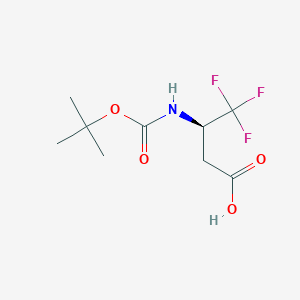

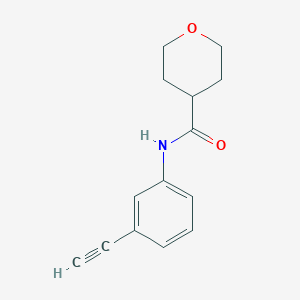
![(S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid](/img/structure/B1394929.png)

![tert-butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1394931.png)
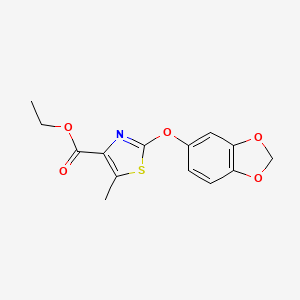
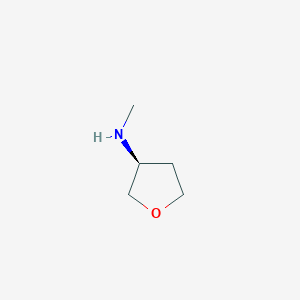
![N-Methyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394935.png)
![N-Methyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394936.png)